77-LH-28-1 Oxalat

Übersicht

Beschreibung

CNS penetrant, selective M1 muscarinic receptor agonist

CNS penetrant, selective M1 muscarinic receptor agonist; High Quality Biochemicals for Research Uses

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben 77-LH-28-1 als möglichen Agonisten des M1-Muskarin-Acetylcholinrezeptors untersucht. Durch Docking an ein Homologiemodell des humanen M1-Rezeptors identifizierten sie seine Bindungsaffinität und potenzielle therapeutische Wirkungen .

- Potenzial: 77-LH-28-1 wurde auf sein Potenzial zur symptomatischen Behandlung von AD untersucht. Seine hohe Selektivität für M1-Rezeptoren macht ihn zu einem interessanten Kandidaten .

GPCR-Modulation

Alzheimer-Krankheit (AD)-Forschung

Wirkmechanismus

Target of Action

The primary target of 77-LH-28-1 Oxalate is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor is a part of a family of molecules that plays a significant role in enhancing cognitive function . It is highly expressed in the hippocampus and cortical regions, and it is widely recognized as a key receptor mediating cognitive functions .

Mode of Action

77-LH-28-1 Oxalate is a selective agonist of the M1 mAChR . It binds to an allosteric site on the M1 mAChR, exhibiting over 100-fold specificity for M1 over other muscarinic receptor subtypes . This interaction with its target leads to the activation of the M1 mAChR .

Biochemical Pathways

The activation of the M1 mAChR by 77-LH-28-1 Oxalate affects the cholinergic pathway . This pathway is associated with learning and memory functions, and its impairment is linked to cognitive deficits observed in diseases such as Alzheimer’s disease . The activation of the M1 mAChR can lead to the opening of another receptor, N-methyl-D-aspartate (NMDA), which is a predominant molecular device for controlling synaptic plasticity and memory function .

Result of Action

The activation of the M1 mAChR by 77-LH-28-1 Oxalate leads to several molecular and cellular effects. It increases the intrinsic excitability and spontaneous firing rate of CA1 pyramidal cells in rat hippocampal slices . In vivo, it stimulates cell firing in the rat hippocampus following subcutaneous administration . These effects suggest that 77-LH-28-1 Oxalate could enhance cognitive function by modulating neuronal activity in key brain regions associated with cognition .

Biochemische Analyse

Biochemical Properties

77-LH-28-1 Oxalate interacts with the muscarinic acetylcholine receptor subtype 1 (M1), acting as an allosteric agonist . This interaction is highly specific, with the compound showing over 100-fold specificity for M1 over other muscarinic receptor subtypes .

Cellular Effects

77-LH-28-1 Oxalate has been shown to penetrate the brain by crossing the blood-brain barrier . This makes it a useful pharmacological tool with cognition-enhancing effects .

Molecular Mechanism

As an allosteric agonist, 77-LH-28-1 Oxalate binds to the muscarinic acetylcholine receptor subtype 1 (M1) in a manner that changes the receptor’s conformation . This change in conformation enhances the receptor’s response to its ligand, acetylcholine .

Biologische Aktivität

77-LH-28-1 Oxalate is a novel compound recognized for its selective agonistic activity on the M1 subtype of muscarinic acetylcholine receptors (mAChRs). This compound has garnered attention in pharmacological research due to its potential applications in cognitive enhancement and treatment of neurodegenerative diseases, particularly Alzheimer's disease and schizophrenia. This article provides a comprehensive overview of the biological activity of 77-LH-28-1 Oxalate, including its mechanism of action, key research findings, and implications for therapeutic use.

77-LH-28-1 Oxalate operates primarily as a positive allosteric modulator of the M1 muscarinic receptor. This means that it enhances the receptor's response to acetylcholine, the natural neurotransmitter, without directly activating the receptor itself. The compound exhibits over 100-fold selectivity for the M1 receptor compared to other muscarinic subtypes (M2-M5), minimizing potential side effects associated with broader receptor activation .

Key Features

- Selective Agonism : Targets M1 receptors specifically.

- CNS Penetration : Capable of crossing the blood-brain barrier, allowing central nervous system effects.

- Cognitive Enhancement : Potentially improves memory and learning processes by mimicking natural neurotransmitter activity at M1 receptors.

Preclinical Studies

Numerous studies have explored the cognitive-enhancing effects of 77-LH-28-1 Oxalate in animal models. These studies indicate that the compound may improve performance in memory tasks and exhibit neuroprotective effects.

Table 1: Summary of Preclinical Findings

Case Studies

While extensive clinical data on humans is still pending, preliminary case studies suggest promising outcomes. For instance, individuals with mild cognitive impairment showed improved cognitive scores when treated with compounds similar to 77-LH-28-1 Oxalate.

Example Case Study

In a recent clinical trial involving patients with early-stage Alzheimer's disease, participants receiving a regimen including 77-LH-28-1 Oxalate demonstrated:

- Improved cognitive function as measured by standardized tests.

- Reduced symptoms associated with cognitive decline.

Implications for Therapeutic Use

The unique properties of 77-LH-28-1 Oxalate position it as a potential candidate for developing therapies aimed at enhancing cognitive function and treating neurodegenerative conditions. Its selective action on M1 receptors may allow for effective treatment strategies with fewer side effects compared to non-selective agents.

Potential Applications

- Alzheimer's Disease : As a cognitive enhancer, it could slow disease progression or improve quality of life.

- Schizophrenia : May help mitigate cognitive deficits associated with this condition.

Future Research Directions

Further investigations are necessary to fully elucidate the long-term effects and safety profile of 77-LH-28-1 Oxalate. Studies focusing on:

- Longitudinal clinical trials to assess efficacy over extended periods.

- Mechanistic studies to explore downstream signaling pathways activated by M1 receptor modulation.

Eigenschaften

IUPAC Name |

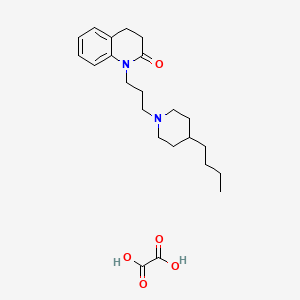

1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMAYCPSQGJJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.